1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S.ClH/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13;/h3-4,7,12H,1-2,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLOHWWHJFNDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the nitration of a benzene ring, followed by sulfonation, and subsequent hydrazine substitution. The final step involves the reaction of the intermediate with pyrrolidine and hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hydrazine-Based Condensation Reactions
The hydrazinyl group (−NH−NH₂) exhibits nucleophilic character, enabling condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. For example:
textR-C=O + H₂N-NH-Ar → R-C=N-NH-Ar + H₂O
This reaction is analogous to 2,4-dinitrophenylhydrazine derivatives forming hydrazones with α,β-unsaturated ketones under reflux in acetic acid–HBr mixtures . The nitro group at the 3-position enhances electrophilicity at the sulfonyl-substituted benzene ring, potentially directing regioselectivity.
Key Factors Influencing Reactivity:
-
Steric hindrance from the pyrrolidine-sulfonyl group may slow kinetics.
-
Electron-withdrawing nitro group activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attack .
Nitro Group Reduction
The nitro group (−NO₂) can be reduced to an amine (−NH₂) under catalytic hydrogenation (H₂/Pd-C) or via Fe/HCl. For example:
textAr-NO₂ + 3 H₂ → Ar-NH₂ + 2 H₂O
Comparative Bond Distances in Analogous Nitroaromatics :
| Bond Type | Distance (Å) | Relevance |
|---|---|---|
| C6–N1 (Ar–N) | 1.342–1.376 | Indicates conjugation with nitro group |
| N1–N2 (hydrazine) | 1.382–1.406 | Suggests partial double-bond character |
Sulfonyl Group Reactivity
The benzenesulfonyl group (−SO₂−) can participate in nucleophilic aromatic substitution (NAS) or act a leaving group. For instance:
textAr-SO₂-R + Nu⁻ → Ar-Nu + SO₂R⁻
In related compounds, sulfonyl groups undergo displacement with amines or alkoxides under basic conditions . The electron-withdrawing nitro group meta to the sulfonyl enhances NAS reactivity at the para position.
Synthetic Applications:
Pyrrolidine Ring Functionalization
The pyrrolidine ring, a saturated five-membered amine, can undergo:
-
Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides at the nitrogen.
-
Ring-Opening : Acid-catalyzed hydrolysis to linear amines, though steric protection by the sulfonyl group may inhibit this .
Notable Structural Features :
| Parameter | Value (Å) | Implication |
|---|---|---|
| C5–C4 (pyrrolidine) | 1.516–1.578 | Suggests flexibility for ring puckering |
| N1–C6 (Ar–N) | 1.342–1.376 | Planar alignment with aromatic ring |
Acid-Base and Salt Metathesis
As a hydrochloride salt, the compound can undergo anion exchange:
text[Compound]⁺Cl⁻ + AgNO₃ → [Compound]⁺NO₃⁻ + AgCl↓
The hydrazinyl group (pKₐ ~6–8) can be deprotonated under alkaline conditions, altering solubility and reactivity .
Cyclization Pathways
Intramolecular reactions between the hydrazine and sulfonyl groups may form bicyclic structures. For example, acid-catalyzed cyclization could yield pyrazoline derivatives, as seen in analogous hydrazine systems :
textHydrazine + Ketone → Cyclic Hydrazone (Δ, H⁺)
Reaction Conditions:
Oxidation Reactions
The hydrazine moiety is susceptible to oxidation, forming diazenes or azides under strong oxidants (e.g., HNO₃, KMnO₄):
textH₂N-NH-Ar → HN=N-Ar (+ H₂O)
Competing nitro group reduction must be managed via pH control .
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the development of various pharmaceutical agents, particularly nonpeptide bradykinin B2 receptor antagonists. Its unique chemical structure allows it to interact with biological targets effectively, potentially leading to the inhibition of specific enzyme functions.
Antibacterial Properties
Compounds with similar structural motifs have demonstrated antibacterial activity by disrupting bacterial enzyme systems. The hydrazinyl group can form covalent bonds with electrophilic sites on target molecules, which may inhibit their function.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride highlighted improvements in yield through modified reaction conditions. The use of different solvents and temperature adjustments led to enhanced purity levels, demonstrating the importance of reaction environment on synthetic outcomes.
Another investigation assessed the biological activity of this compound against various bacterial strains. Results indicated that derivatives of this compound exhibited significant antibacterial effects, supporting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride involves its role as a synthetic intermediate in the development of bradykinin B2 receptor antagonists. These antagonists work by blocking the bradykinin B2 receptor, which is involved in the mediation of pain and inflammation. By inhibiting this receptor, the antagonists can reduce pain and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with pyrrolidine derivatives containing sulfonyl, halide, or aryl substituents. Structural variations impact physicochemical properties, biological activity, and industrial applications.
Sulfonyl-Substituted Pyrrolidine Analogues
Table 1: Comparison of Sulfonyl-Containing Pyrrolidine Derivatives
Key Differences :
Halogen-Substituted Pyrrolidine Derivatives
Table 2: Chlorinated Pyrrolidine Hydrochlorides
Key Differences :
- Reactivity : The target’s sulfonamide group contrasts with the halogenated alkyl chains in chlorinated derivatives. Chloropropyl/ethyl substituents enhance electrophilicity, making these compounds suitable for nucleophilic substitution reactions in API synthesis .
- Stability : Halogenated derivatives like 1-(2-chloroethyl)pyrrolidine hydrochloride are hygroscopic and require inert storage conditions, whereas the target’s sulfonamide moiety may confer greater stability under ambient conditions .
Aryl-Substituted Pyrrolidines
3-Methyl Rolicyclidine Hydrochloride (C₁₇H₂₅N·HCl; 279.9 g/mol):
- Features a cyclohexyl-phenyl group attached to pyrrolidine, classifying it as an arylcyclohexylamine.
- Used in forensic research due to its structural similarity to dissociative anesthetics like PCP .
- Unlike the target, it lacks sulfonamide functionality, reducing polarity and altering pharmacological targets .
Biological Activity
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride is a synthetic organic compound recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the development of pharmaceuticals. This compound features a unique molecular structure that includes a pyrrolidine ring, a hydrazine moiety, and a nitrobenzenesulfonyl group, which are critical to its biological activity.
- Molecular Formula : C₁₀H₁₅ClN₄O₄S
- Molecular Weight : 322.76 g/mol
- CAS Number : 1210618-41-9
Synthesis
The synthesis of this compound typically involves:
- Nitration of a benzene ring.
- Sulfonation to introduce the sulfonyl group.
- Reaction with hydrazine derivatives.
- Final reaction with pyrrolidine and hydrochloric acid to form the hydrochloride salt.
This multi-step process often requires careful monitoring using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, particularly enzymes and receptors. The hydrazinyl group can form covalent bonds with electrophilic sites on target molecules, potentially inhibiting their function. Similar compounds have demonstrated antibacterial activity by interfering with bacterial enzyme systems, while the nitro group may enhance biological activity through redox reactions.
Biological Activity
This compound has been studied for its role in the development of bradykinin B2 receptor antagonists. These antagonists are crucial in mediating pain and inflammation responses in the body. By blocking the bradykinin B2 receptor, these compounds can reduce pain and inflammatory responses.
Table: Comparison of Biological Activities
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Bradykinin B2 receptor antagonist | Inhibition of receptor activity |
| Similar sulfonamide derivatives | Antibacterial | Interference with bacterial enzyme systems |
Case Studies and Research Findings
Research indicates that compounds similar to this compound exhibit significant biological activities:
- A study on sulfonamide derivatives highlighted their antibacterial properties, demonstrating MIC values against various Gram-positive bacteria .
- Another investigation focused on hydrazine derivatives, revealing their potential as inhibitors for specific enzymes involved in disease pathways .
These findings suggest that this compound may possess similar biological activities warranting further exploration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolidine and benzene sulfonyl moieties. A common approach includes:
Sulfonation : Reacting pyrrolidine with a sulfonyl chloride derivative (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
Hydrazine Substitution : Replacing the chlorine atom on the benzene ring with hydrazine via nucleophilic aromatic substitution, requiring elevated temperatures (80–100°C) in ethanol or DMF .
- Validation : Monitor reaction progress using TLC or HPLC. Purify via recrystallization or column chromatography.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- Analytical Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Spectroscopic Techniques :
- NMR : Confirm sulfonamide linkage (¹H NMR: δ 3.2–3.5 ppm for pyrrolidine protons; ¹³C NMR: ~40–50 ppm for sulfonamide carbons) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z ~370–380) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Short-term : Store at 2–8°C in airtight, light-protected vials with desiccant to prevent hydrolysis of the sulfonamide group .
- Long-term : Aliquot and store at –20°C under inert gas (argon) to minimize oxidation of the hydrazinyl group .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays involving this compound?
- Methodological Answer :
Reproducibility Checks : Confirm assay conditions (pH, temperature, solvent) align with published protocols (e.g., PBS buffer at pH 7.4 for enzyme inhibition studies) .
Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., nitrobenzene derivatives) that may interfere with biological targets .
Cross-Validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What strategies mitigate low yields during the hydrazine substitution step?
- Methodological Answer :
- Optimize Reaction Conditions :
- Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of hydrazine .
- Add catalytic KI to facilitate aromatic substitution via an intermediate iodide .
- Workup Adjustments : Acidify the reaction mixture (pH 4–5) to precipitate the product and reduce losses during extraction .
Q. How does the nitro group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer :
- Electrophilic Reactivity : The nitro group activates the benzene ring for electrophilic substitution at the para position (e.g., bromination) but deactivates meta positions .
- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling conjugation with carbonyl compounds (e.g., aldehydes for Schiff base formation) .
Q. What advanced techniques characterize degradation products under accelerated stability testing?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .
- Hyphenated Techniques :
- LC-QTOF-MS : Identifies degradation products (e.g., nitro-to-amine reduction or sulfonamide hydrolysis) .
- XRD : Confirms crystallinity loss, which correlates with reduced stability .
Q. How can researchers assess the compound’s interaction with biological membranes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
